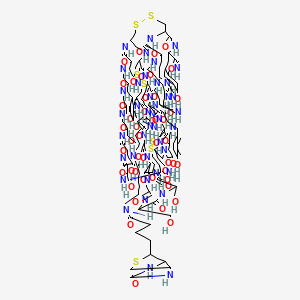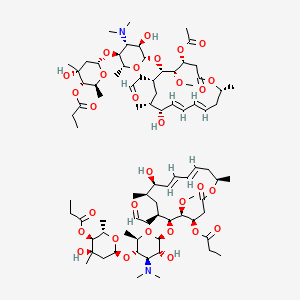
6-Amino-5-nitro-2-thio-uracil
Descripción general
Descripción
“6-Amino-5-nitro-2-thio-uracil” is a biochemical compound used for proteomics research . It belongs to the class of organic compounds known as nitropyrimidines, which are compounds containing a pyrimidine ring bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H4N4O3S, and its molecular weight is 188.16 . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Aplicaciones Científicas De Investigación
Interaction Analysis in Derivatives of Uracil
A study by Wieczorkiewicz et al. (2022) in "Molecules" investigates the impact of solvents on intramolecular interactions in substituted nitro and amino derivatives of uracil. This research, conducted using density functional theory, reveals how substituents like the nitro group in 5- or 6-substituted nitro derivatives of uracil influence electron withdrawal and donation properties, particularly in polar solvents. This highlights the significance of understanding how modifications like those in 6-amino-5-nitro-2-thio-uracil can alter molecular interactions and properties (Wieczorkiewicz, Krygowski, & Szatyłowicz, 2022).
Synthesis of Flavines
The synthesis of flavines, a group of organic compounds with various applications, has been explored using derivatives of uracil. Yoneda et al. (1978) in the "Journal of The Chemical Society-perkin Transactions 1" describe a method involving dehydrative cyclization of nitro-substituted uracil derivatives, which includes this compound, to produce flavin 5-oxides. This method demonstrates the versatile chemical applications of uracil derivatives in synthesizing biologically significant compounds (Yoneda, Sakuma, & Shinomura, 1978).
Applications in Nucleic Acid Related Studies
Research on nucleic acid-related compounds often involves uracil derivatives. Giziewicz et al. (1999) in "The Journal of organic chemistry" discuss efficient nitration methods for uracil base and nucleoside derivatives, which is essential for creating compounds with potential biological activities. This study illustrates how modifications like in this compound can be pivotal in the synthesis of nucleoside analogs with potential therapeutic applications (Giziewicz, Wnuk, & Robins, 1999).
Propiedades
IUPAC Name |
6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCAERCCYCCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662353 | |
| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98020-47-4 | |
| Record name | 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)






![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)



